molecular formula C17H16N2O4 B2587219 AKOS BBS-00008195 CAS No. 340319-43-9

AKOS BBS-00008195

Cat. No.: B2587219
CAS No.: 340319-43-9
M. Wt: 312.325
InChI Key: ARCIALMKPIGEIV-MDWZMJQESA-N
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Description

AKOS BBS-00008195, also known by its IUPAC name (E)-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(furan-2-ylmethyl)prop-2-enamide, is a chemical compound with the molecular formula C17H16N2O4 and a molecular weight of 312.32 g/mol. This compound is characterized by its unique structure, which includes a cyano group, an ethoxy-hydroxyphenyl group, and a furan-2-ylmethyl group.

Preparation Methods

The synthesis of AKOS BBS-00008195 involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

    Formation of the Ethoxy-Hydroxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with ethyl iodide under basic conditions to introduce the ethoxy group.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

    Coupling with Furan-2-ylmethylamine: The final step involves the coupling of the ethoxy-hydroxyphenyl intermediate with furan-2-ylmethylamine under acidic conditions to form the desired product.

Industrial production methods for this compound are typically carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. These methods involve large-scale synthesis using optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

AKOS BBS-00008195 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using nucleophiles such as amines or thiols to form substituted derivatives.

Scientific Research Applications

AKOS BBS-00008195 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of AKOS BBS-00008195 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

AKOS BBS-00008195 can be compared with other similar compounds, such as:

    2-Cyano-3-(4-hydroxyphenyl)-N-(furan-2-ylmethyl)prop-2-enamide: This compound is similar in structure but lacks the ethoxy group.

    2-Cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(furan-2-ylmethyl)prop-2-enamide: This compound has a methoxy group instead of a hydroxy group.

    2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide: This compound has a thiophene ring instead of a furan ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(furan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-22-16-9-12(5-6-15(16)20)8-13(10-18)17(21)19-11-14-4-3-7-23-14/h3-9,20H,2,11H2,1H3,(H,19,21)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCIALMKPIGEIV-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340319-43-9
Record name 2-CYANO-3-(3-ETHOXY-4-HYDROXYPHENYL)-N-(2-FURYLMETHYL)ACRYLAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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